2-(2-chlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide
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Overview
Description
2-(2-chlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide is an organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide typically involves a multi-step process:
Formation of 2-(2-chlorophenoxy)acetic acid: This can be achieved by reacting 2-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.
Synthesis of 8-methoxyquinoline-5-amine: This intermediate can be synthesized from 8-methoxyquinoline through nitration, reduction, and subsequent amination steps.
Coupling Reaction: The final step involves the coupling of 2-(2-chlorophenoxy)acetic acid with 8-methoxyquinoline-5-amine using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro groups (if present) or other reducible functionalities within the molecule.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives or reduced quinoline compounds.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-chlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, leading to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(2-chlorophenoxy)-N-(quinolin-5-yl)acetamide: Lacks the methoxy group, which may affect its binding affinity and biological activity.
2-(2-bromophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide: The bromine atom can influence the compound’s reactivity and interactions.
2-(2-chlorophenoxy)-N-(8-hydroxyquinolin-5-yl)acetamide: The hydroxy group can alter the compound’s solubility and hydrogen bonding capabilities.
Uniqueness
2-(2-chlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide is unique due to the presence of both the chlorophenoxy and methoxyquinoline groups. This combination imparts distinct chemical properties, such as enhanced lipophilicity and specific binding interactions, which can be advantageous in various applications.
Properties
Molecular Formula |
C18H15ClN2O3 |
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Molecular Weight |
342.8 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N-(8-methoxyquinolin-5-yl)acetamide |
InChI |
InChI=1S/C18H15ClN2O3/c1-23-16-9-8-14(12-5-4-10-20-18(12)16)21-17(22)11-24-15-7-3-2-6-13(15)19/h2-10H,11H2,1H3,(H,21,22) |
InChI Key |
VZCODGXVEUVFPG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)NC(=O)COC3=CC=CC=C3Cl)C=CC=N2 |
Origin of Product |
United States |
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